1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate
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Overview
Description
1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate is a synthetic organic compound that belongs to the hydantoin family. Hydantoins are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound features a unique structure with a p-fluorophenyl group and a furan ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate typically involves the condensation of 5-(p-fluorophenyl)-2-furaldehyde with hydantoin under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydantoin derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where the p-fluorophenyl or furan groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydantoin derivatives with altered functional groups.
Scientific Research Applications
1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-3-(p-fluorophenyl)hydantoin
- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine
Uniqueness
1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate is unique due to its specific structural features, such as the presence of both a p-fluorophenyl group and a furan ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
16118-18-6 |
---|---|
Molecular Formula |
C14H10FN3O3 |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
1-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8H2,(H,17,19,20)/b16-7+ |
InChI Key |
HPRIXHPEHLVITL-FRKPEAEDSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
Key on ui other cas no. |
16118-18-6 |
Synonyms |
1-[[[5-(4-Fluorophenyl)furan-2-yl]methylene]amino]-2,4-imidazolidinedione |
Origin of Product |
United States |
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